5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on optimizing yield and reducing costs. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of enamine-triggered cycloaddition reactions and the oxidation of propargylamines to oximes followed by intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Cycloaddition: (3+2) cycloaddition with nitrile oxides and alkynes.
Substitution: Reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) acetylides, tert-butyl nitrite, isoamyl nitrite, and N-hydroximidoyl chlorides. Reaction conditions often involve moderate temperatures and the presence of catalysts such as copper (I) or ruthenium (II) compounds .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to biological targets based on its chemical diversity, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid: Another isoxazole derivative with potential biological activities.
5-Amino-3-methyl-isoxazole-4-carboxylic acid:
Uniqueness
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its potential for various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H6Cl3NO3 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl3NO3/c1-4-8(11(16)17)10(15-18-4)9-6(13)2-5(12)3-7(9)14/h2-3H,1H3,(H,16,17) |
InChI Key |
YVICVOILJZPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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